REACTION_CXSMILES
|
BrC1C(F)=CC([N+]([O-])=O)=C2C=1N=C(Cl)C=C2.Cl.Br[C:19]1[C:20]([F:33])=[CH:21][C:22]([N+:30]([O-])=O)=[C:23]2[C:28]=1[NH:27][C:26](=[O:29])[CH:25]=[CH:24]2.C([O-])=O.[NH4+]>O.C(O)C.CC(O)=O>[NH2:30][C:22]1[CH:21]=[C:20]([F:33])[CH:19]=[C:28]2[C:23]=1[CH:24]=[CH:25][C:26](=[O:29])[NH:27]2 |f:3.4|
|
Name
|
8-bromo-2-chloro-7-fluoro-5-nitroquinoline
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C2C=CC(=NC12)Cl)[N+](=O)[O-])F
|
Name
|
8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=C2C=CC(NC12)=O)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred in EtOAc
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the formed precipitate is filtered off
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield 1.71 g
|
Type
|
STIRRING
|
Details
|
stirred for 2 h at 60° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed again
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 3 ml of DMSO
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
ADDITION
|
Details
|
15 ml of water are added to the eluate
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CC(NC2=CC(=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |